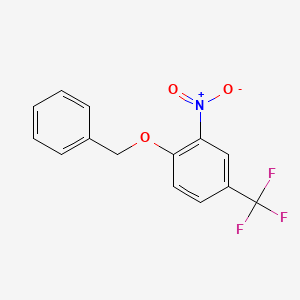![molecular formula C19H14Br2O3 B1380539 9-ブロモ-3-(2-ブロモアセチル)-10,11-ジヒドロ-5H-ジベンゾ[c,g]クロメン-8(9H)-オン CAS No. 1438383-89-1](/img/structure/B1380539.png)
9-ブロモ-3-(2-ブロモアセチル)-10,11-ジヒドロ-5H-ジベンゾ[c,g]クロメン-8(9H)-オン
概要
説明
9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is a synthetic organic compound belonging to the dibenzochromenone family This compound is characterized by its complex structure, which includes bromine atoms and a bromoacetyl group
科学的研究の応用
Chemistry
In chemistry, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity makes it a useful building block for the construction of polyfunctionalized heterocyclic systems.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, the compound’s unique chemical properties can be exploited for the development of new materials, such as advanced polymers or specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one typically involves multiple steps:
-
Formation of the Core Structure: : The initial step involves the formation of the dibenzochromenone core. This can be achieved through a Friedel-Crafts acylation reaction, where a suitable aromatic precursor is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Bromination: : The introduction of bromine atoms into the structure is carried out using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions need to be carefully controlled to ensure selective bromination at the desired positions.
-
Bromoacetylation: : The final step involves the introduction of the bromoacetyl group. This can be achieved by reacting the brominated intermediate with bromoacetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present. For example, the bromoacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Cyclization Reactions: : The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of various heterocyclic compounds.
Common Reagents and Conditions
Bromine (Br2): or for bromination.
Bromoacetyl chloride: for bromoacetylation.
Pyridine: or other bases to facilitate acylation reactions.
Lithium aluminum hydride (LiAlH4): for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while cyclization reactions can produce complex heterocyclic structures.
作用機序
The mechanism by which 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one exerts its effects is largely dependent on its interactions with molecular targets. The presence of bromine atoms and the bromoacetyl group can facilitate binding to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group and exhibit similar reactivity, making them useful for comparative studies.
Bromoacetyl derivatives of other aromatic systems: These compounds can provide insights into the effects of different core structures on reactivity and applications.
Uniqueness
The uniqueness of 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one lies in its specific combination of functional groups and the dibenzochromenone core
特性
IUPAC Name |
9-bromo-3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2O3/c20-8-17(22)11-1-3-13-12(5-11)9-24-18-7-14-10(6-15(13)18)2-4-16(21)19(14)23/h1,3,5-7,16H,2,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLOKHCHIFJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1Br)OCC4=C3C=CC(=C4)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131298 | |
| Record name | 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438383-89-1 | |
| Record name | 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438383-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo(c,g)chromen-8(9H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438383891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromo-3-(bromoacetyl)-10,11-dihydro-5Hdibenzo[c,g]chromen-8(9H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
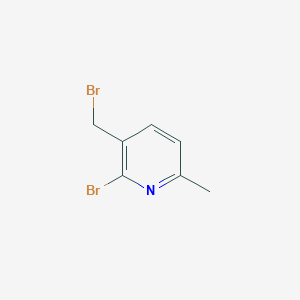
![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
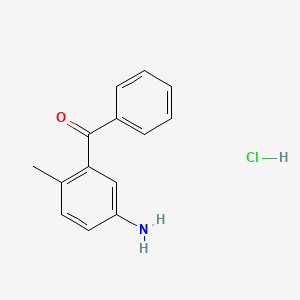
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

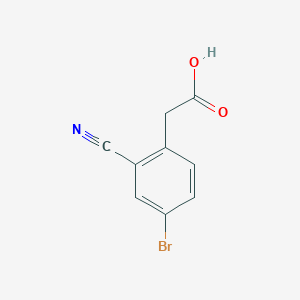
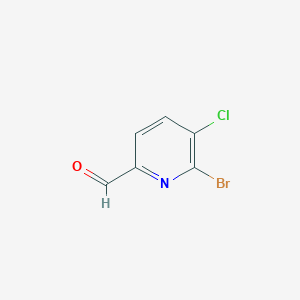
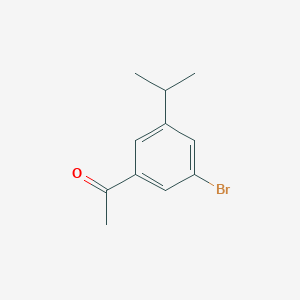
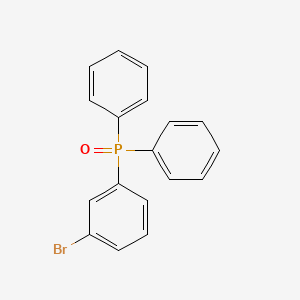
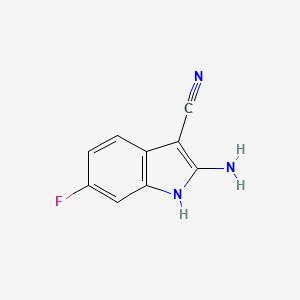
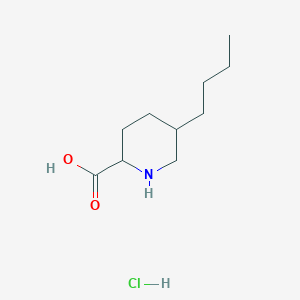
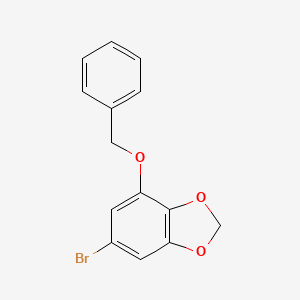
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)
